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This guide provides a comprehensive overview of the Z-DEVD-R110-based assay, a widely

used method for detecting apoptosis. We will delve into the core principles of this fluorogenic

assay, its application in quantifying caspase-3/7 activity, detailed experimental protocols, and

the underlying apoptotic signaling pathways.

Core Principle: Unmasking Apoptosis with
Fluorescence
The Z-DEVD-R110 assay is a highly sensitive and specific method for detecting the activity of

executioner caspases, primarily caspase-3 and caspase-7, which are key mediators of

apoptosis.[1] The principle of the assay relies on a fluorogenic substrate, Z-DEVD-R110. This

substrate is a non-fluorescent molecule in its native state. It is composed of the rhodamine 110

(R110) fluorophore, which is quenched by two covalently attached peptide sequences, DEVD

(Asp-Glu-Val-Asp).[1][2] The DEVD sequence is the specific recognition and cleavage site for

caspase-3 and caspase-7.[2]

In the presence of active caspase-3 or caspase-7, the Z-DEVD-R110 substrate is cleaved in a

two-step process.[1] The initial cleavage removes one of the DEVD peptides, resulting in a

mono-DEVD-R110 intermediate that is partially fluorescent. Subsequent cleavage of the

second DEVD peptide releases the free Rhodamine 110 (R110). Free R110 is a highly

fluorescent molecule with an excitation maximum of approximately 496 nm and an emission
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maximum of around 520 nm. The resulting increase in fluorescence intensity is directly

proportional to the amount of active caspase-3/7 in the sample, providing a quantitative

measure of apoptosis.

The workflow for the Z-DEVD-R110 assay is straightforward and adaptable for high-throughput

screening.

Z-DEVD-R110 Experimental Workflow

Induce Apoptosis in Cells

Lyse Cells to Release Caspases

Add Z-DEVD-R110 Substrate

Incubate at Room Temperature

Measure Fluorescence
(Ex: 496 nm, Em: 520 nm)

Click to download full resolution via product page

A simplified workflow for the Z-DEVD-R110 apoptosis assay.

Apoptotic Signaling Pathways Leading to Caspase-3
Activation
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Apoptosis, or programmed cell death, is a tightly regulated process essential for normal

development and tissue homeostasis. The activation of caspase-3 is a central event in this

process, and it can be initiated through two main signaling pathways: the intrinsic and extrinsic

pathways.

The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, growth

factor withdrawal, or oxidative stress. These signals lead to the activation of pro-apoptotic

proteins from the Bcl-2 family, such as Bax and Bak. These proteins induce mitochondrial outer

membrane permeabilization (MOMP), resulting in the release of cytochrome c from the

mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, which, in the

presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and

activates pro-caspase-9, which in turn cleaves and activates the executioner pro-caspase-3.
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The intrinsic pathway of apoptosis activation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b6303092?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6303092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL or

TNF-α, to their corresponding death receptors (e.g., FasR, TNFR1) on the cell surface. This

ligand-receptor binding triggers the recruitment of adaptor proteins, like FADD (Fas-Associated

Death Domain), which in turn recruit pro-caspase-8 to form the Death-Inducing Signaling

Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity,

leading to their auto-activation. Active caspase-8 can then directly cleave and activate pro-

caspase-3, or it can cleave Bid, a pro-apoptotic Bcl-2 family protein, which then activates the

intrinsic pathway to amplify the apoptotic signal.
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The extrinsic pathway of apoptosis activation.
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Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from a Z-DEVD-R110 assay.

The data illustrates the fluorescence signal generated in response to an apoptosis-inducing

agent in a cell-based assay.

Table 1: Caspase-3/7 Activity in Jurkat Cells Treated with Staurosporine

Treatment Time (hours)
Relative
Fluorescence Units
(RFU)

Fold Increase vs.
Control

Untreated Control 4 1500 ± 120 1.0

Staurosporine (1 µM) 4 12500 ± 980 8.3

Staurosporine (1 µM)

+ Z-VAD-FMK (50 µM)
4 1800 ± 150 1.2

Data are representative and presented as mean ± standard deviation. Z-VAD-FMK is a pan-

caspase inhibitor used as a negative control.

Table 2: R110 Standard Curve for Fluorescence Quantification

R110 Concentration (µM) Relative Fluorescence Units (RFU)

0 50 ± 5

0.156 550 ± 30

0.313 1050 ± 60

0.625 2080 ± 110

1.25 4100 ± 200

2.5 8150 ± 450

5 16200 ± 800

10 32300 ± 1500
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A standard curve is essential for quantifying the amount of R110 produced and, therefore, the

caspase activity.

Detailed Experimental Protocols
This section provides a detailed methodology for performing a Z-DEVD-R110 caspase-3/7

activity assay using a 96-well plate format, suitable for a fluorescence microplate reader.

Materials and Reagents
Black, clear-bottom 96-well microplate

Cell culture medium

Phosphate-Buffered Saline (PBS)

Apoptosis-inducing agent (e.g., Staurosporine, Camptothecin)

Caspase inhibitor (optional, e.g., Ac-DEVD-CHO or Z-VAD-FMK)

Z-DEVD-R110 substrate

Cell Lysis Buffer

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

Rhodamine 110 (R110) standard

Fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm

Experimental Procedure
Step 1: Cell Seeding and Treatment

Seed cells (e.g., Jurkat, HeLa) in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to

1 x 10⁵ cells per well in 100 µL of culture medium.

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
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Treat the cells with the desired apoptosis-inducing agent at various concentrations. Include

untreated cells as a negative control and, if desired, cells treated with the inducing agent

plus a caspase inhibitor as a specificity control.

Incubate the plate for the desired treatment duration (e.g., 4-24 hours).

Step 2: Preparation of Reagents

Assay Buffer: Prepare the assay buffer and keep it on ice.

Z-DEVD-R110 Substrate Solution: Reconstitute the Z-DEVD-R110 substrate in DMSO to

make a stock solution (e.g., 10 mM). Immediately before use, dilute the stock solution in the

assay buffer to the desired final concentration (e.g., 50 µM). Protect the solution from light.

Cell Lysis Buffer: Prepare the cell lysis buffer and keep it on ice.

R110 Standard Curve: Prepare a series of dilutions of the R110 standard in the assay buffer,

ranging from 0 to 10 µM.

Step 3: Cell Lysis and Assay

Centrifuge the 96-well plate at 300 x g for 5 minutes.

Carefully remove the culture medium without disturbing the cell pellet.

Wash the cells once with 100 µL of ice-cold PBS. Centrifuge and remove the PBS.

Add 50 µL of ice-cold Cell Lysis Buffer to each well.

Incubate the plate on ice for 10-15 minutes with gentle shaking.

Add 50 µL of the Z-DEVD-R110 substrate solution to each well, resulting in a total volume of

100 µL.

Incubate the plate at room temperature for 1-2 hours, protected from light.

Step 4: Fluorescence Measurement and Data Analysis
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Measure the fluorescence intensity of each well using a fluorescence microplate reader with

excitation at approximately 496 nm and emission at approximately 520 nm.

Measure the fluorescence intensity of the R110 standards to generate a standard curve.

Subtract the background fluorescence (from wells with no cells or substrate) from all

readings.

Calculate the caspase-3/7 activity by comparing the fluorescence of the samples to the R110

standard curve. The results can be expressed as pmol of R110 released per minute per mg

of protein.

Alternatively, express the data as a fold-change in fluorescence relative to the untreated

control.

Conclusion
The Z-DEVD-R110 assay is a robust and reliable method for the quantitative detection of

apoptosis through the measurement of caspase-3 and caspase-7 activity. Its high sensitivity,

specificity, and ease of use make it an invaluable tool for researchers in various fields, including

cancer biology, neurobiology, and drug discovery. By understanding the core principles and

following the detailed protocols outlined in this guide, scientists can effectively utilize this assay

to investigate the mechanisms of apoptosis and to screen for novel therapeutic agents that

modulate this critical cellular process.
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[https://www.benchchem.com/product/b6303092#z-devd-r110-principle-of-apoptosis-
detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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